REACTION_CXSMILES
|
[H-].[Na+].[N:3]1([CH2:8][C:9]#[N:10])[CH:7]=[CH:6][CH:5]=[N:4]1.Br[CH2:12][CH2:13]Br.[Cl-].[NH4+]>CS(C)=O>[N:3]1([C:8]2([C:9]#[N:10])[CH2:13][CH2:12]2)[CH:7]=[CH:6][CH:5]=[N:4]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)CC#N
|
Name
|
|
Quantity
|
6.98 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 5 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The supernatant was removed after the suspension
|
Type
|
CUSTOM
|
Details
|
to remove the mineral oil
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude was purified via column chromatography (100-200 mesh silica gel, 5-12% ethyl acetate in petroleum ether)
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 27.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |